molecular formula C6H6O3 B7721705 Acrylic anhydride CAS No. 61932-59-0

Acrylic anhydride

Cat. No.: B7721705
CAS No.: 61932-59-0
M. Wt: 126.11 g/mol
InChI Key: ARJOQCYCJMAIFR-UHFFFAOYSA-N
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Description

Acrylic anhydride, also known as prop-2-enoic anhydride, is a chemical compound with the molecular formula C6H6O3. It is a colorless to pale yellow liquid with a pungent odor. This compound is a strong esterifying agent and is used in the preparation of various acrylate and methacrylate esters, which are important in the production of polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylic anhydride can be synthesized through several methods. One common method involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert solvent medium . Another method includes the reaction of acrylic acid with acetic anhydride under reduced pressure . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, this compound is often produced using batch reaction distillation processes. This method involves the synthesis reaction followed by distillation to separate the desired product from by-products. Although this method improves efficiency compared to earlier techniques, it still faces challenges such as high energy consumption and the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Acrylic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Acrylic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of acrylic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and acids, respectively . The molecular targets include hydroxyl and amino groups, which undergo acylation to form the corresponding products.

Comparison with Similar Compounds

Acrylic anhydride can be compared with other anhydrides such as meththis compound and maleic anhydride:

This compound is unique due to its ability to form cyclic anhydrides on polymerization and its strong esterifying properties .

Properties

IUPAC Name

prop-2-enoyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOQCYCJMAIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25301-00-2
Record name 2-Propenoic acid, anhydride, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25301-00-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70942685
Record name Prop-2-enoic anhydride
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-76-5, 61932-59-0
Record name Acrylic anhydride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name Prop-2-enoic anhydride
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Record name Acrylic anhydride
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Record name ACRYLIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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